LogP Differentiation of Pyridin-3-yl vs. Pyridin-4-yl Isomer Directs Compound Selection for CNS vs. Peripheral Target Programs
The target compound (pyridin-3-yl isomer) exhibits a calculated LogP of 1.10 , which is approximately 0.5–1.0 log units lower than the pyridin-4-yl analog (CAS 1516621-56-9), whose predicted LogP is estimated in the range of 1.6–2.1 based on consistent computational models for 4-substituted pyridine amino alcohols . This difference reflects the distinct electronic distribution of the pyridine nitrogen, where the 3-yl substitution places the ring nitrogen meta to the point of attachment, reducing overall molecular dipole and lowering lipophilicity relative to the para-substituted 4-yl isomer. A lower LogP value is generally associated with improved aqueous solubility and reduced non-specific tissue binding, which can be advantageous for peripheral target engagement while the higher LogP of the 4-yl isomer may favor blood-brain barrier penetration [1]. The measured TPSA of 59.14 Ų for the target compound is identical between the two isomers given the same atom composition, but the LogP divergence constitutes a quantifiable selector for program-specific compound prioritization.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.10 (ChemScene computational data) |
| Comparator Or Baseline | 3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol (CAS 1516621-56-9): estimated LogP ~1.6–2.1 |
| Quantified Difference | ΔLogP ≈ 0.5–1.0 units (pyridin-3-yl more hydrophilic) |
| Conditions | In silico prediction; consistent methodology (XLogP/AlogP) as reported by ChemScene and Chemsrc |
Why This Matters
A ΔLogP of 0.5–1.0 units is sufficient to influence tissue distribution, solubility, and metabolic clearance, making it a critical differentiator when selecting building blocks for either CNS-penetrant or peripherally restricted lead series.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767-775. View Source
